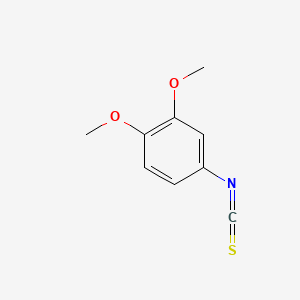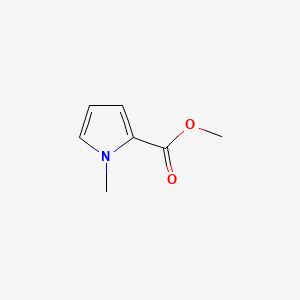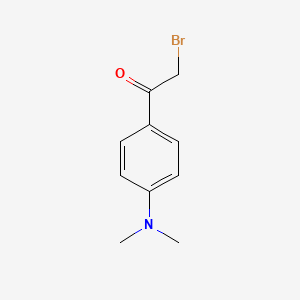
5-Amino-2-methylbenzene-1-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related sulfonamide compounds has been explored through various methodologies. For instance, fluorine-containing sulfonamide derivatives have been synthesized from cyanuric fluoride and sulfanilamide, showing potential as β-carbonic anhydrase inhibitors (Ceruso et al., 2014). Another method involves superacid HF/SbF5 chemistry for synthesizing halogen-containing N-substituted 4-aminobenzenesulfonamides, highlighting the influence of fluorine atoms on enzyme inhibition (Compain et al., 2013).
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is crucial in determining their reactivity and potential as enzyme inhibitors. Studies have shown that the presence of fluorine atoms and their position in the sulfonamide structure significantly affect inhibitory activity, with fluorinated derivatives displaying enhanced inhibition properties against specific enzymes (Compain et al., 2013).
Chemical Reactions and Properties
Sulfonamide compounds incorporating fluorine have been investigated for their reactivity and potential as enzyme inhibitors. The chemical reactions involving these compounds often result in the formation of products with nanomolar to submicromolar inhibitory constants, indicating their efficacy in inhibiting specific enzymes crucial for the survival of certain bacteria (Ceruso et al., 2014).
Physical Properties Analysis
The physical properties, including solubility and stability, of sulfonamide derivatives are influenced by their molecular structure. For example, the presence of fluorine atoms can enhance the solubility of these compounds in various organic solvents, which is beneficial for their application in medicinal chemistry (Compain et al., 2013).
Chemical Properties Analysis
The chemical properties of 5-Amino-2-methylbenzene-1-sulfonyl fluoride and related compounds, such as reactivity towards enzymes, are determined by their molecular structure. The strategic incorporation of fluorine atoms into the sulfonamide structure enhances their inhibitory activity against specific enzymes, showcasing the importance of molecular design in developing effective enzyme inhibitors (Ceruso et al., 2014).
Aplicaciones Científicas De Investigación
Inhibition of Bacterial Enzymes
5-Amino-2-methylbenzene-1-sulfonyl fluoride and its derivatives have been studied for their effectiveness as inhibitors of β-carbonic anhydrases from Mycobacterium tuberculosis. These enzymes are crucial for the bacterium's life cycle, and inhibition could lead to new antimycobacterial agents (Ceruso, Vullo, Scozzafava, & Supuran, 2014).
Polymer Synthesis
The sulfonyl fluoride group in aminobenzenesulfonyl fluorides, including 5-Amino-2-methylbenzene-1-sulfonyl fluoride, allows for the synthesis of various polymers and copolymers containing sulfonic acid groups. This process can involve reactions with different acids and isocyanates to create substituted acrylamides or vinylureas, demonstrating the chemical's versatility in polymer chemistry (Hart & Timmerman, 1960).
Synthesis of Aliphatic Sulfonyl Fluorides
5-Amino-2-methylbenzene-1-sulfonyl fluoride is integral in the development of synthesis methods for aliphatic sulfonyl fluorides. These compounds are increasingly important in chemical biology and molecular pharmacology, highlighting the compound's role in expanding sulfonyl fluoride chemical libraries (Xu, Xu, Yang, Cao, & Liao, 2019).
Inhibitors for Diagnostic Tools
Derivatives of 5-Amino-2-methylbenzene-1-sulfonyl fluoride, particularly benzolamide-like derivatives, show strong inhibitory effects on carbonic anhydrase isozymes. This property suggests potential use in PET (Positron Emission Tomography) for diagnosing various conditions (Supuran, Ilies, & Scozzafava, 1998).
Synthesis of Fluoro-Substituted Compounds
The compound assists in the fluoride-mediated nucleophilic substitution reactions for synthesizing fluoro-substituted compounds. This process is significant in creating diverse chemical structures with potential pharmaceutical applications (Shavnya, Sakya, Minich, Rast, Demello, & Jaynes, 2005).
Chemical Modification of Membranes
In the context of biological research, studies have utilized compounds like 5-Amino-2-methylbenzene-1-sulfonyl fluoride to explore chemical modifications of cellular membranes, particularly in the context of anion and cation permeability. This research has implications for understanding cell physiology and pathology (Knauf & Rothstein, 1971).
Safety And Hazards
This compound is classified as dangerous, with hazard statements indicating it is harmful if swallowed (H302) and causes severe skin burns and eye damage (H314). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Propiedades
IUPAC Name |
5-amino-2-methylbenzenesulfonyl fluoride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO2S/c1-5-2-3-6(9)4-7(5)12(8,10)11/h2-4H,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHNBKGKQPAGUFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)S(=O)(=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40299916 |
Source


|
| Record name | 5-Amino-2-methylbenzene-1-sulfonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40299916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-2-methylbenzene-1-sulfonyl fluoride | |
CAS RN |
445-06-7 |
Source


|
| Record name | NSC133677 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133677 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Amino-2-methylbenzene-1-sulfonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40299916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Bicyclo[2.2.1]heptane-2-carbonyl chloride](/img/structure/B1267036.png)




![Benzo[b]thiophene-2-carbonyl chloride](/img/structure/B1267047.png)




